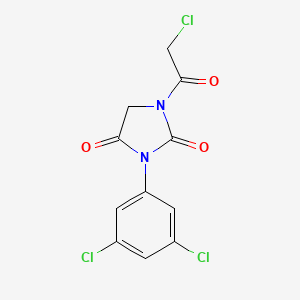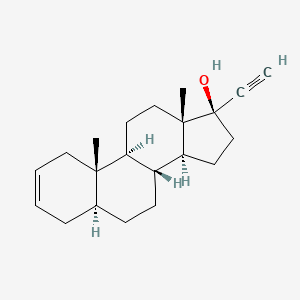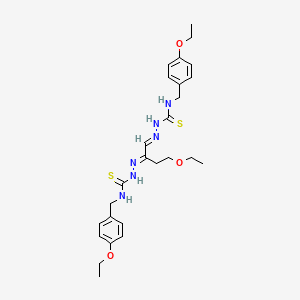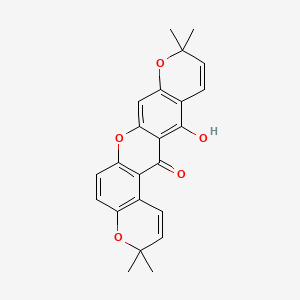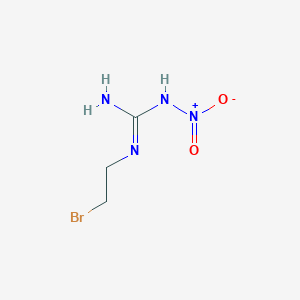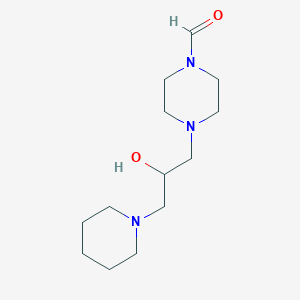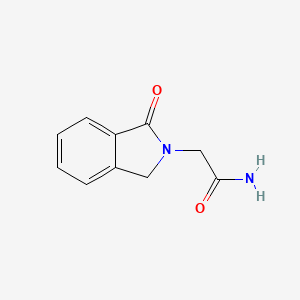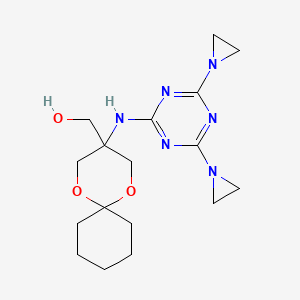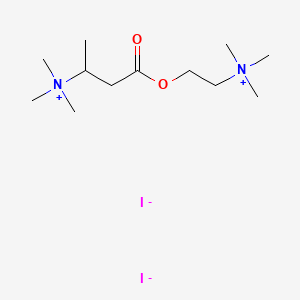
5,5'-Disulfanediylbis(4-nitrothiophene-2-sulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 273793 typically involves the reaction of thiophene derivatives with sulfonamide groups under controlled conditions. One common method includes the nitration of thiophene followed by the introduction of sulfonamide groups through a series of substitution reactions. The reaction conditions often require the use of strong acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of NSC 273793 may involve large-scale nitration and sulfonation processes. These methods are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of NSC 273793.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 273793 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under varying conditions of temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
NSC 273793 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit topoisomerase I.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The primary mechanism of action of NSC 273793 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 273793 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 706744: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Exhibits differential targeting of cancer cell genomes.
Uniqueness
NSC 273793 stands out due to its unique combination of thiophene and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound in cancer research and drug development .
Propriétés
Numéro CAS |
64729-07-3 |
|---|---|
Formule moléculaire |
C8H6N4O8S6 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
4-nitro-5-[(3-nitro-5-sulfamoylthiophen-2-yl)disulfanyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H6N4O8S6/c9-25(17,18)5-1-3(11(13)14)7(21-5)23-24-8-4(12(15)16)2-6(22-8)26(10,19)20/h1-2H,(H2,9,17,18)(H2,10,19,20) |
Clé InChI |
TYQRQKLOWNBWFB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1[N+](=O)[O-])SSC2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


